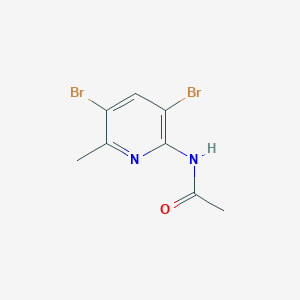

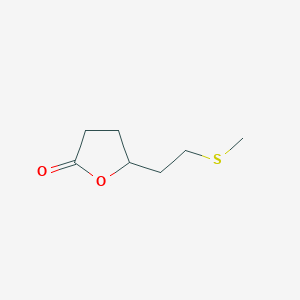

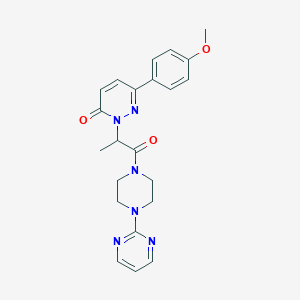

![molecular formula C15H15N3 B2965072 3-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-1H-pyrazole CAS No. 1007014-32-5](/img/structure/B2965072.png)

3-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-1H-pyrazole

Overview

Description

The compound “3-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-1H-pyrazole” is a derivative of pyrrole, which is a heterocyclic aromatic organic compound . It’s related to a compound called 2-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)acetic acid .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl) benzohydrazides were prepared and evaluated for antibacterial activity . Another study found that 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide was able to increase monoclonal antibody production .Scientific Research Applications

Medicinal Chemistry Applications

Pyrazole derivatives exhibit a broad range of biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antifungal properties. A comprehensive review on the synthesis of pyrazole heterocycles highlights their importance in combinatorial as well as medicinal chemistry. These compounds serve as useful synthons in organic synthesis and have been identified as pharmacophores in many biologically active compounds (Dar & Shamsuzzaman, 2015).

Organic Synthesis

Pyrazole derivatives are utilized extensively in organic synthesis as intermediates for the construction of more complex molecules. For instance, 4-phosphorylated derivatives of 1,3-azoles, including pyrazoles, are valuable building blocks for synthesizing heterocyclic compounds and exploring their chemical and biological properties (Abdurakhmanova et al., 2018).

Antifungal Applications

Specific pyrazole derivatives have shown efficacy against Fusarium oxysporum, a pathogen causing significant agricultural losses. The study of small molecules against Fusarium oxysporum highlights the antifungal pharmacophore sites common in some pyrazole derivatives, providing insights into their mechanism of action against fungal pathogens (Kaddouri et al., 2022).

Kinase Inhibition for Cancer Therapy

Pyrazolo[3,4-b]pyridine derivatives have been identified as versatile scaffolds for designing kinase inhibitors, an important target in cancer therapy. These compounds interact with kinases via multiple binding modes, making them valuable in the development of targeted cancer treatments (Wenglowsky, 2013).

Material Science Applications

In material science, pyrazole derivatives are explored for their potential in creating novel optoelectronic materials. The incorporation of pyrazoline and pyrimidine fragments into π-extended conjugated systems has been shown to enhance the creation of novel optoelectronic materials, indicating the versatility of pyrazole derivatives beyond medicinal applications (Lipunova et al., 2018).

Mechanism of Action

Target of Action

The primary targets of 3-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]-1H-pyrazole are the dihydrofolate reductase (DHFR) and enoyl ACP reductase enzymes . These enzymes play crucial roles in the metabolic processes of cells. DHFR is involved in the synthesis of tetrahydrofolate, a co-factor in the synthesis of nucleic acids. Enoyl ACP reductase is a key enzyme in the fatty acid synthesis pathway .

Mode of Action

This compound interacts with its targets by binding to the active sites of DHFR and enoyl ACP reductase . This binding interaction inhibits the activity of these enzymes, leading to disruption in the metabolic processes they are involved in .

Biochemical Pathways

The inhibition of DHFR and enoyl ACP reductase affects the nucleic acid synthesis and fatty acid synthesis pathways respectively . The disruption in these pathways leads to a lack of necessary components for cell growth and replication, affecting the downstream effects such as cell division and proliferation .

Result of Action

The molecular and cellular effects of the action of this compound include the inhibition of cell growth and replication due to the disruption in nucleic acid and fatty acid synthesis . This leads to the compound’s potential antibacterial and antitubercular properties .

Properties

IUPAC Name |

5-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3/c1-11-3-4-12(2)18(11)14-7-5-13(6-8-14)15-9-10-16-17-15/h3-10H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIZICVBMBKOZOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC=C(C=C2)C3=CC=NN3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301322113 | |

| Record name | 5-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301322113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

11.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24821808 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1007014-32-5 | |

| Record name | 5-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301322113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

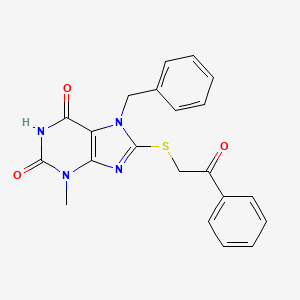

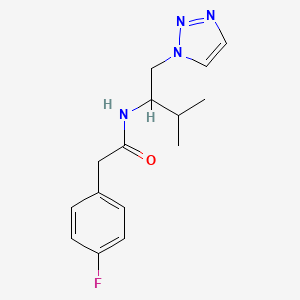

![3-(2-methoxyethyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2964997.png)

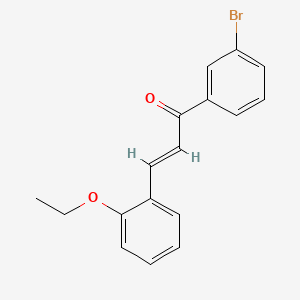

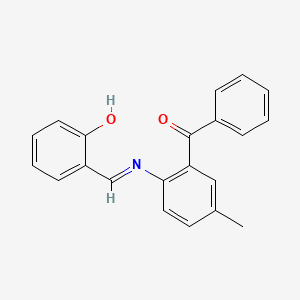

![N-(4-acetylphenyl)-2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2965003.png)

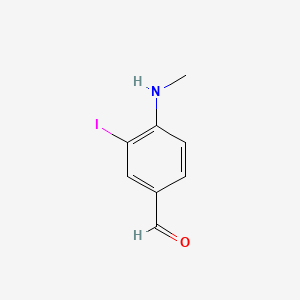

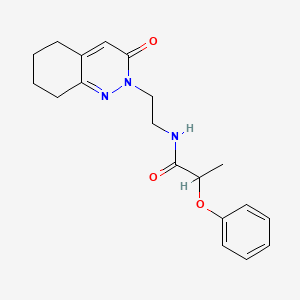

![Methyl imidazo[1,5-a]pyridine-6-carboxylate;hydrochloride](/img/structure/B2965004.png)

![2-[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]-N,N-dimethyl-2-oxoacetamide](/img/structure/B2965005.png)